tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate
Overview
Description
The tert-butyldimethylsilyl (TBDMS or TBS) group is a protecting group used in organic chemistry. It is often used for protection of alcohols in organic synthesis .
Synthesis Analysis
TBDMS ethers are formed by the reaction of alcohols with tert-butyldimethylsilyl chloride in the presence of a base . They can be selectively deprotected in the presence of other silyl ethers .Molecular Structure Analysis
The TBDMS group consists of a silicon atom bound to a tert-butyl group and two methyl groups .Chemical Reactions Analysis
TBDMS ethers are stable to a variety of conditions, but can be removed by treatment with a catalytic amount of N-iodosuccinimide in methanol .Physical And Chemical Properties Analysis
TBDMS chloride is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols .Scientific Research Applications
Synthesis of Novel Compounds The compound is utilized as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach involves a series of steps starting from 4-methylpyridinium, leading to high yield and potential industrial scalability (Chen Xin-zhi, 2011).
Role in Stereoselective Syntheses It is used in stereoselective syntheses of its derivatives, which react with L-selectride in anhydrous tetrahydrofuran. This process leads to quantitative yields of cis isomers, demonstrating its versatility in stereoselective organic synthesis (V. Boev et al., 2015).
Application in Piperidine Derivatives Synthesis This compound facilitates the formation of N-Boc piperidine derivatives fused with oxygen heterocycles. The synthesis involves reactions with BuLi and iodides of protected alcohols, followed by cyclization. The process highlights its role in creating complex molecular structures (A. I. Moskalenko & V. Boev, 2014).
Utility in Preparation of Diverse Piperidine Derivatives The compound, in the form of its dimethylhydrazone, is used for preparing diverse piperidine derivatives, which are significant synthons in organic chemistry (A. I. Moskalenko & V. Boev, 2014).
Structural Studies X-ray studies have been conducted on derivatives of this compound, revealing intricate molecular packing and hydrogen bond structures, essential for understanding molecular interactions (C. Didierjean et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-10-9-14(19)13(11-18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHLOXSIZAHFSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745318 | |
Record name | tert-Butyl 3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849767-21-1 | |
Record name | tert-Butyl 3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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